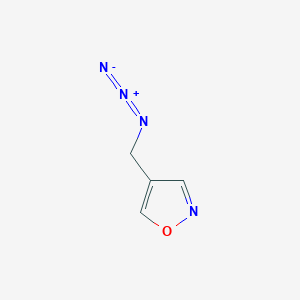

4-(Azidomethyl)-1,2-oxazole

Beschreibung

4-(Azidomethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring (one oxygen and one nitrogen atom at positions 1 and 2, respectively) substituted with an azidomethyl (-CH₂N₃) group at position 4. The azide group confers unique reactivity, enabling applications in click chemistry and pharmaceutical synthesis .

Eigenschaften

Molekularformel |

C4H4N4O |

|---|---|

Molekulargewicht |

124.10 g/mol |

IUPAC-Name |

4-(azidomethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2 |

InChI-Schlüssel |

PRQZPNCGFBEDBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NO1)CN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.

Industrial Production Methods: While specific industrial production methods for 4-(Azidomethyl)-1,2-oxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.

Wirkmechanismus

The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Oxadiazoles vs. 1,2,4-Oxadiazoles

Oxadiazoles are five-membered heterocycles with two nitrogen and one oxygen atom. Key differences between 1,3,4- and 1,2,4-oxadiazoles include:

- Stability : 1,2,4-Oxadiazoles are more thermally stable than 1,2,3-oxadiazoles, which isomerize to α-diazo ketones .

- Pharmacological Activity : 1,3,4-Oxadiazoles (e.g., Libexin, Ataluren) and 1,2,4-oxadiazoles (e.g., Butalamine) are widely used in drugs due to their hydrogen-bonding capabilities with biomolecules .

- Synthetic Utility : 1,2,4-Oxadiazoles are prioritized in drug discovery for their balanced lipophilicity and metabolic stability, whereas 1,3,4-oxadiazoles are more reactive in electrophilic substitutions .

Structural and Functional Contrasts with 4-(Azidomethyl)-1,2-Oxazole

- Azide Reactivity : The azidomethyl group in 4-(Azidomethyl)-1,2-oxazole enables click chemistry applications (e.g., Huisgen cycloaddition), a feature less common in unmodified oxadiazoles .

Comparison with Other Oxazole Derivatives

Substituted Oxazoles in Pharmacology

- Anticancer Activity: Substituted oxazoles like 4-(3,4,5-trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole (compound 13, ) inhibit chemoresistant HT-29 colon carcinoma cells (IC₅₀ < 1 nM). The azidomethyl group in 4-(Azidomethyl)-1,2-oxazole may enhance cellular uptake via lipophilicity modulation .

- Structural Flexibility : Unlike rigid oxadiazoles, oxazoles tolerate bulky substituents (e.g., 5-(furan-2-yl) in ), enabling tailored pharmacokinetic profiles .

Physicochemical Properties

- Polarizability : Azide substituents enhance polarizability, which may influence binding to hydrophobic enzyme pockets .

Comparison with Azide-Containing Heterocycles

Triazole and Tetrazole Derivatives

- Stability : 5-Azido-1H-tetrazole () and triazolium salts are highly energetic, whereas 4-(Azidomethyl)-1,2-oxazole is likely more stable due to the oxazole ring’s aromaticity .

- Click Chemistry : Both 4-(Azidomethyl)-1,2-oxazole and triazoles participate in azide-alkyne cycloadditions, but oxazoles offer additional hydrogen-bonding sites for targeted drug delivery .

Pyrazole Derivatives

This highlights the divergent applications of azide groups in different heterocycles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.